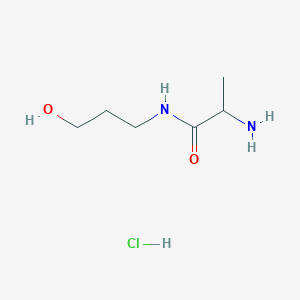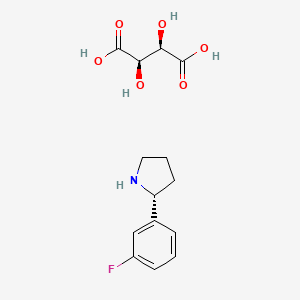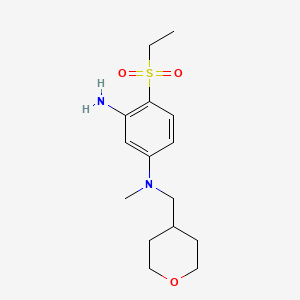
Ethyl 4-benzyl-1H-pyrrole-3-carboxylate
Vue d'ensemble
Description
Ethyl 4-benzyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C14H15NO2 . It has a molecular weight of 229.28 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for Ethyl 4-benzyl-1H-pyrrole-3-carboxylate is1S/C14H15NO2/c1-2-17-14 (16)13-10-15-9-12 (13)8-11-6-4-3-5-7-11/h3-7,9-10,15H,2,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
Ethyl 4-benzyl-1H-pyrrole-3-carboxylate is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Ethyl 4-benzyl-1H-pyrrole-3-carboxylate: is a valuable precursor in the synthesis of various heterocyclic compounds. These structures are significant due to their presence in many biologically active molecules . The pyrrole ring, in particular, is a common motif in pharmaceuticals and agrochemicals.
Biomedical Applications
The pyrrole derivative is used in the creation of biomedical applications , such as 1H-pyrazolo[3,4-b]pyridines. These compounds have shown a wide range of biological activities and are structurally similar to purine bases, which are fundamental components of DNA .
Antiviral Agents
Pyrrole-based molecules, including derivatives of Ethyl 4-benzyl-1H-pyrrole-3-carboxylate , have been explored for their potential as antiviral agents . They are known to inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases, which are critical in the life cycle of viruses .
Development of Anti-inflammatory Drugs
The pyrrole subunit is integral in the development of anti-inflammatory drugs . Its incorporation into drug design has led to the synthesis of compounds with potent anti-inflammatory properties .
Cancer Research
In cancer research, pyrrole derivatives are investigated for their antitumor properties . These compounds can be designed to target specific pathways involved in cancer cell proliferation and survival .
Antibacterial and Antifungal Applications
The structural versatility of pyrrole allows for its use in creating antibacterial and antifungal agents . By modifying the pyrrole core, researchers can develop new drugs to combat resistant strains of bacteria and fungi .
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Propriétés
IUPAC Name |
ethyl 4-benzyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14(16)13-10-15-9-12(13)8-11-6-4-3-5-7-11/h3-7,9-10,15H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRXPNGFRGTIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724366 | |
| Record name | Ethyl 4-benzyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-benzyl-1H-pyrrole-3-carboxylate | |
CAS RN |
352616-19-4 | |
| Record name | Ethyl 4-benzyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



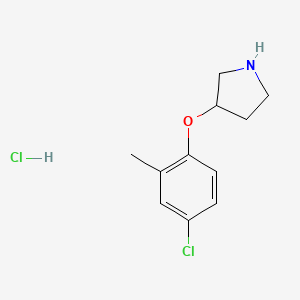
![3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440798.png)
![Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1440800.png)
![3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440801.png)
![4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1440802.png)


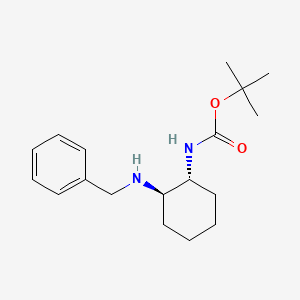
![3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1440811.png)
